N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs . The compound also contains a cinnamamide group .
Synthesis Analysis
The synthesis of cinnamamides, including “this compound”, can be achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a trifluoromethyl group, a cinnamamide group, and an indazole group .
Scientific Research Applications
Antitubercular Activity
Research by Patel & Telvekar (2014) has shown that derivatives of cinnamamide exhibit significant antitubercular activity against Mycobacterium tuberculosis. They employed molecular hybridization to improve the compounds' physicochemical properties, impacting their pharmacokinetic and pharmacodynamic behavior.
Antidepressant Potential
A study by Han et al. (2014) found that certain cinnamamide derivatives, particularly those with a trifluoromethyl group, showed substantial antidepressant activity. This discovery may lead to the development of new antidepressants.
Antimicrobial and Antifungal Agents
Compounds similar in structure to cinnamamide have been explored for their antimicrobial properties. For instance, Kakwani et al. (2011) designed derivatives targeting FAS II inhibitors and found them to exhibit antimycobacterial activity.
Acaricidal and Insecticidal Activities
Research in the field of agriculture has shown the effectiveness of related compounds in pest control. Yu et al. (2015) designed oxazoline derivatives that demonstrated high acaricidal activity against mite eggs and larvae.
Novel Insecticide
Tohnishi et al. (2005) discussed a novel class of insecticide, Flubendiamide, which shows strong activity against lepidopterous pests. Its unique chemical structure contributes to its effectiveness and safety for non-target organisms.
Synthesis and Chemical Properties
Several studies focus on the synthesis and properties of cinnamamide derivatives. For example, Usachev et al. (2011) and Luo et al. (2006) have explored the synthesis of related compounds, focusing on their chemical structure and potential applications.
Mechanism of Action
Target of action
Indole derivatives and cinnamides have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The exact mode of action can vary depending on the specific derivative and target. Many indole derivatives and cinnamides interact with their targets by binding to specific sites, which can lead to changes in the target’s function .
Biochemical pathways
Indole derivatives and cinnamides can affect a variety of biochemical pathways due to their ability to interact with multiple targets. These can include pathways involved in inflammation, cancer, HIV, and more .
Pharmacokinetics
The ADME properties of indole derivatives and cinnamides can vary widely depending on the specific compound. Factors such as the compound’s structure, the presence of functional groups, and the compound’s lipophilicity can all influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of indole derivatives and cinnamides can include changes in cell signaling, inhibition of enzyme activity, and induction of cell death, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives and cinnamides .
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)18-15-8-4-5-9-16(15)25(24-18)13-12-23-17(26)11-10-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,12-13H2,(H,23,26)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEOAWOQUOJZEI-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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